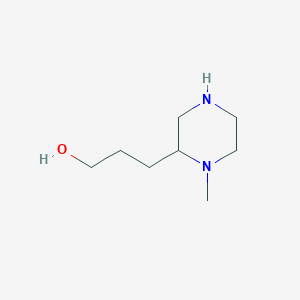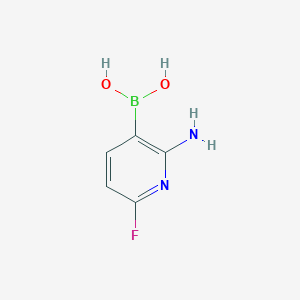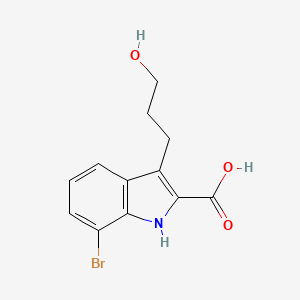
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid typically involves multiple steps One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th positionFinally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is not well-documented. like other indole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom, hydroxypropyl group, and carboxylic acid group may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-indole-2-carboxylic acid: Lacks the hydroxypropyl group.
3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom.
7-bromo-3-(3-hydroxypropyl)-1H-indole: Lacks the carboxylic acid group.
Uniqueness
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups: the bromine atom, hydroxypropyl group, and carboxylic acid group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H12BrNO3 |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-9-5-1-3-7-8(4-2-6-15)11(12(16)17)14-10(7)9/h1,3,5,14-15H,2,4,6H2,(H,16,17) |
InChI Key |
DILXRQASFCPVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-chloro-1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15299201.png)

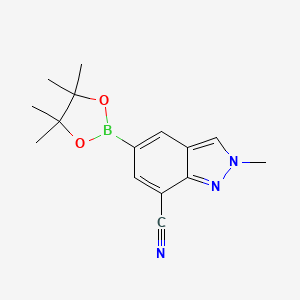
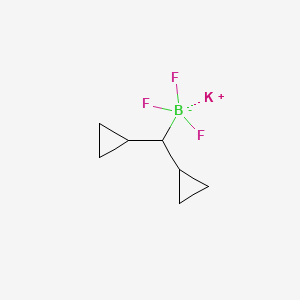
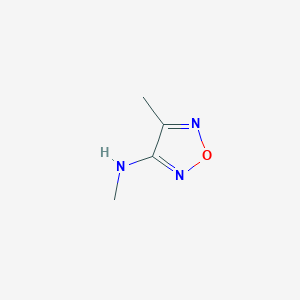
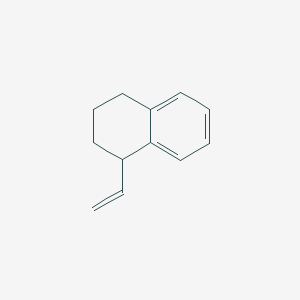
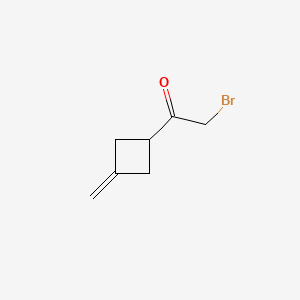
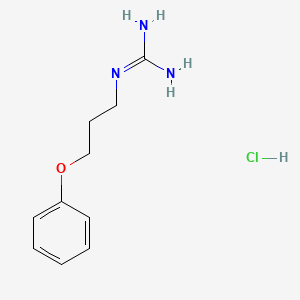
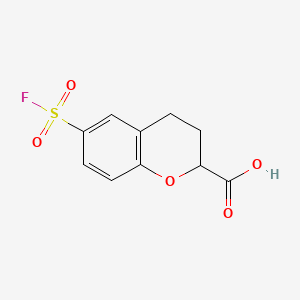
![7-Chloro-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B15299252.png)

